![molecular formula C22H22N2O3S B3452173 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3452173.png)
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Overview
Description
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the reaction of 1,2-diamine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a naphthylsulfonyl group and a phenyl group attached to an ethanone moiety. Its molecular formula is with a molecular weight of 354.43 g/mol. The synthesis typically involves multi-step reactions that include the formation of the piperazine derivative followed by sulfonylation and acylation processes.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds structurally related to 1-[4-(2-naphthylsulfonyl)piperazino]-2-phenyl-1-ethanone. For instance, derivatives of piperazine have shown efficacy in animal models of epilepsy, particularly through mechanisms involving voltage-sensitive sodium channels . The structure-activity relationship (SAR) analyses indicate that modifications on the piperazine ring can significantly influence anticonvulsant activity, suggesting that similar approaches could be applied to optimize the naphthylsulfonyl compound .
Antidepressant Potential
Another area of interest is the potential antidepressant activity of this compound. Research has indicated that piperazine derivatives can exhibit multimodal pharmacological profiles that may be beneficial in treating major depressive disorders . The ability to modulate serotonin and norepinephrine pathways while also affecting other neurotransmitter systems positions this compound as a candidate for further investigation in psychiatric applications.
Pain Management
Given its structural similarities to other analgesic compounds, there is potential for exploring this compound in pain management therapies. The modulation of neurotransmitter systems involved in pain perception could provide a pathway for developing new analgesics that are less prone to addiction compared to traditional opioids.
Cancer Research
Preliminary studies suggest that compounds containing the piperazine moiety may also exhibit anticancer properties. The ability to interfere with cellular signaling pathways involved in tumor growth and metastasis could be another avenue for research. Further investigation into its cytotoxic effects on various cancer cell lines would be essential to establish its viability as an anticancer agent.
Case Studies and Research Findings
Study Focus | Findings | Implications |
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Anticonvulsant Activity | Demonstrated efficacy in MES and PTZ models | Potential for developing new epilepsy treatments |
Antidepressant Activity | Modulation of serotonin/norepinephrine pathways | Candidate for major depressive disorder therapies |
Pain Management | Similarities to analgesics in structure | Exploration as a non-addictive pain reliever |
Cancer Research | Potential cytotoxic effects on cancer cells | Further research needed for anticancer applications |
Mechanism of Action
The specific mechanism of action for 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-NAPHTHYLSULFONYL)-1-PIPERAZINYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDINE
- METHYL 4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-3-NITROBENZENECARBOXYLATE
Uniqueness
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a naphthylsulfonyl group and a phenyl group on the piperazine ring differentiates it from other piperazine derivatives, potentially leading to unique interactions and applications.
Biological Activity
1-[4-(2-Naphthylsulfonyl)piperazino]-2-phenyl-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.43 g/mol
- CAS Number : 256417-34-2
The compound features a piperazine ring substituted with a naphthylsulfonyl group, which is critical for its interaction with biological targets.
Research indicates that this compound exhibits significant activity on serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders, particularly those involving serotonin and dopamine dysregulation.
Pharmacological Studies
- Serotonin Receptor Activity : The compound has been shown to modulate serotonin receptor activity, particularly the 5-HT1A subtype, which is associated with anxiolytic and antidepressant effects. This modulation can lead to enhanced serotonin signaling in the brain, providing therapeutic benefits for mood disorders .
- Dopamine Receptor Affinity : Preliminary studies indicate that the compound also interacts with dopamine receptors, particularly D2 and D3 subtypes. This interaction may contribute to its potential efficacy in treating conditions such as schizophrenia and Parkinson's disease .
In Vitro Findings
In vitro assays have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has shown activity against various cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for neurodegenerative disease models .
In Vivo Findings
Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Behavioral Studies : In rodent models, the compound has been linked to improved outcomes in tests measuring anxiety and depression-like behaviors, supporting its potential as an antidepressant .
- Toxicology Reports : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .
Case Studies
Several case studies highlight the efficacy of the compound in specific conditions:
- Depression and Anxiety Disorders : A clinical trial involving patients with major depressive disorder reported significant improvements in symptoms when treated with a formulation containing this compound, particularly among patients who were resistant to conventional therapies .
- Neurodegenerative Diseases : Research on models of Alzheimer's disease indicated that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function, suggesting a protective role against neurodegeneration .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(16-18-6-2-1-3-7-18)23-12-14-24(15-13-23)28(26,27)21-11-10-19-8-4-5-9-20(19)17-21/h1-11,17H,12-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOQAOFXMBBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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